![molecular formula C17H27NO2 B14632948 N-[4-(Nonyloxy)phenyl]acetamide CAS No. 55792-66-0](/img/structure/B14632948.png)
N-[4-(Nonyloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Nonyloxy)phenyl]acetamide is an organic compound with the molecular formula C17H27NO2 It is a derivative of acetamide, where the phenyl ring is substituted with a nonyloxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[4-(Nonyloxy)phenyl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxyacetophenone with nonyl bromide in the presence of a base to form 4-(nonyloxy)acetophenone. This intermediate is then subjected to a reaction with acetic anhydride and aniline to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Nonyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nonyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(Nonyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: A simpler analog without the nonyloxy group.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxyl group instead of the nonyloxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the nonyloxy group.
Uniqueness
N-[4-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55792-66-0 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-(4-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15(2)19/h10-13H,3-9,14H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VJQRREBQKWNGNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


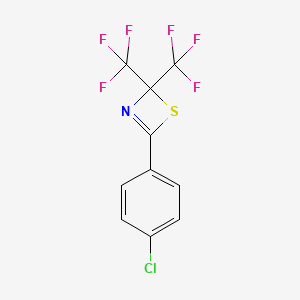

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
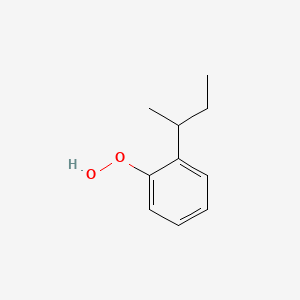
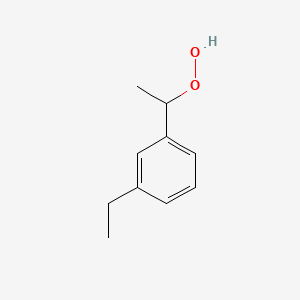
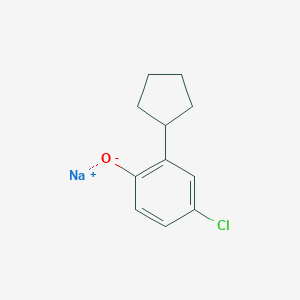
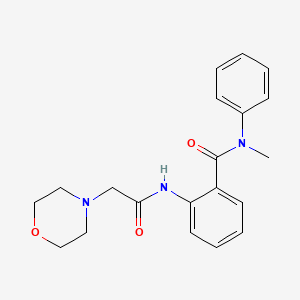
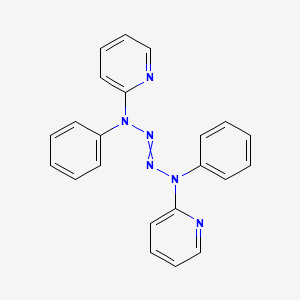
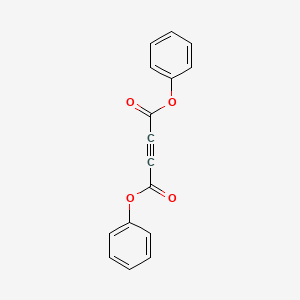
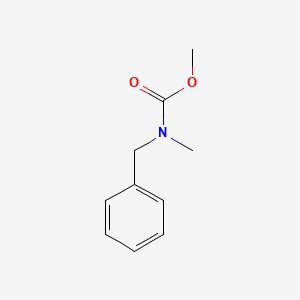
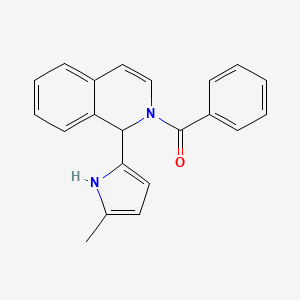
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
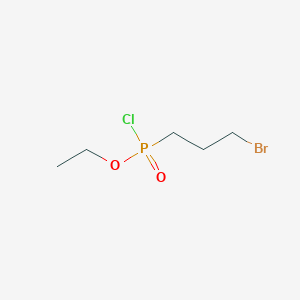
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
